2-(2-Phenoxy-acetylamino)-3-phenyl-propionic acid
Overview
Description
2-(2-Phenoxy-acetylamino)-3-phenyl-propionic acid is a useful research compound. Its molecular formula is C17H17NO4 and its molecular weight is 299.326. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Properties
- Phenolic Derivatives as Antioxidants : Phenolic compounds, including derivatives of 2-(2-Phenoxy-acetylamino)-3-phenyl-propionic acid, have been studied for their antioxidant properties. These compounds, like 5-aminosalicylate, exhibit significant activity in inhibiting lipid peroxidation and acting as radical scavengers, indicating their potential as antioxidants (Dinis, Maderia, & Almeida, 1994).
Synthetic Applications
- Polybenzoxazine Synthesis : Phloretic acid, a phenolic compound, has been utilized as a renewable building block in the synthesis of polybenzoxazines, showing that phenolic acids like this compound can be used in material science for creating advanced polymers (Trejo-Machin et al., 2017).
Biological Activities
- Antimicrobial Properties : Studies have identified compounds structurally related to this compound that demonstrate antimicrobial activity. For example, compounds isolated from actinomycete cultures showed significant antimicrobial activities, suggesting the potential of similar phenolic compounds in pharmaceutical applications (Cheng et al., 2009).
Anticancer Properties
- HDAC Inhibitors with Antitumorigenic Properties : Certain phenolic acid derivatives have been found to act as novel histone deacetylase (HDAC) inhibitors with anti-tumorigenic properties. This highlights the potential use of phenolic compounds in cancer therapy (Ali et al., 2015).
Analgesic and Anti-Inflammatory Activities
- Synthesis of Analgesic and Anti-Inflammatory Agents : 2-Thiazolylamino- and 2-thiazolyloxy-arylacetic acid derivatives, structurally related to this compound, have shown promising analgesic and anti-inflammatory effects in animal models, suggesting their therapeutic potential in these areas (Maeda, Ohsugi, Fujioka, & Hirose, 1983).
Miscellaneous Applications
- Phenolic Acids in Drug Synthesis : The synthesis and evaluation of phenolic acids for their bioactivity, including anti-cancer and anti-inflammatory properties, have been explored. This indicates the broad application range of compounds like this compound in medicinal chemistry (Fattah, 2020).
Properties
IUPAC Name |
2-[(2-phenoxyacetyl)amino]-3-phenylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-16(12-22-14-9-5-2-6-10-14)18-15(17(20)21)11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,19)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXVAAGSEKDAHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)COC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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